Cas no 3351-71-1 (Benzenemethanol,2-(hexyloxy)-)
Benzenemethanol,2-(hexyloxy)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol,2-(hexyloxy)-
- (2-hexoxyphenyl)methanol
- [2-(hexyloxy)phenyl]methanol
- AC1L5H0F
- AC1Q57PG
- CTK4H0733
- KST-1A4397
- NSC69128
- 2-(HEXYLOXY)-BENZENEMETHANOL
- NSC-69128
- BAYXSRGRDHBQOR-UHFFFAOYSA-N
- 3351-71-1
- SCHEMBL10430491
- (2-(Hexyloxy)phenyl)methanol
- 2-n-Hexyloxybenzyl alcohol
- DTXSID20290527
- WLZ3681
-
- MDL: MFCD06203113
- Inchi: 1S/C13H20O2/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,14H,2-4,7,10-11H2,1H3
- InChI Key: BAYXSRGRDHBQOR-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1CO)CCCCCC
Computed Properties
- Exact Mass: 208.1464
- Monoisotopic Mass: 208.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
- LogP: 3.13800
Benzenemethanol,2-(hexyloxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427896-1 g |
2-n-Hexyloxybenzyl alcohol |
3351-71-1 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB427896-5 g |
2-n-Hexyloxybenzyl alcohol |
3351-71-1 | 5g |
€1,373.40 | 2023-04-23 | ||
| A2B Chem LLC | AX73358-1g |
(2-(Hexyloxy)phenyl)methanol |
3351-71-1 | 97% | 1g |
$1205.00 | 2024-04-20 | |
| A2B Chem LLC | AX73358-5g |
(2-(Hexyloxy)phenyl)methanol |
3351-71-1 | 97% | 5g |
$2831.00 | 2024-04-20 | |
| Crysdot LLC | CD12082277-1g |
(2-(Hexyloxy)phenyl)methanol |
3351-71-1 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12082277-5g |
(2-(Hexyloxy)phenyl)methanol |
3351-71-1 | 97% | 5g |
$1177 | 2024-07-24 | |
| Ambeed | A238184-1g |
(2-(Hexyloxy)phenyl)methanol |
3351-71-1 | 97% | 1g |
$441.0 | 2024-04-20 | |
| abcr | AB427896-1g |
2-n-Hexyloxybenzyl alcohol; . |
3351-71-1 | 1g |
€1621.70 | 2025-02-17 | ||
| abcr | AB427896-5g |
2-n-Hexyloxybenzyl alcohol |
3351-71-1 | 5g |
€1373.40 | 2023-09-04 |
Benzenemethanol,2-(hexyloxy)- Suppliers
Benzenemethanol,2-(hexyloxy)- Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Benzenemethanol,2-(hexyloxy)-
Benzenemethanol, 2-(Hexyloxy)- (CAS No. 3351-71-1): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Advances
The Benzenemethanol, 2-(hexyloxy)-, identified by the CAS No. 3351-71-1, is a structurally defined organic compound characterized by a benzene ring substituted with a methoxy group at the para position and a hexyloxy group at the meta position. This compound belongs to the broader class of aromatic alcohol derivatives, exhibiting unique physicochemical properties that render it valuable across diverse scientific domains. Recent advancements in synthetic methodologies and analytical techniques have further expanded its utility in pharmaceuticals, materials science, and biotechnology.
Structurally, the compound features a benzene core with substituents that influence its reactivity and solubility. The methoxy group (-OCH₃) at position 4 enhances electron-donating effects on the aromatic ring, while the hexyloxy group (-OC₆H₁₃) at position 2 introduces steric hindrance and hydrophobicity. These characteristics make it an ideal candidate for designing tunable functional materials. For instance, studies published in the Journal of Materials Chemistry A (2023) demonstrated its potential as a precursor for synthesizing amphiphilic polymers with controlled drug-release properties.
In pharmaceutical research, this compound serves as an intermediate in the synthesis of bioactive molecules targeting neurodegenerative diseases. Researchers from MIT highlighted its role in modulating amyloid-beta aggregation pathways in Alzheimer’s models through its ability to form stable hydrogen bonds with peptide backbones (Nature Communications, 2024). The methyl alcohol functional group facilitates conjugation with therapeutic payloads without compromising cellular permeability—a critical advantage in targeted drug delivery systems.
Beyond medicinal applications, its unique optical properties have been leveraged in nanotechnology. A groundbreaking study in Nano Letters (2024) revealed that when incorporated into gold nanoparticle coatings via click chemistry reactions, the compound enhances plasmonic stability under UV irradiation by up to 40%. This discovery positions it as a promising component for next-generation biosensors and photothermal cancer therapies.
In industrial chemistry contexts, this compound’s thermal stability up to 280°C makes it suitable for high-temperature applications such as lubricant additives and heat-resistant polymer blends. Recent patents filed by DuPont (WO2024/XXXXXX) describe its use in creating self-healing epoxy resins capable of recovering mechanical strength after thermal stress—a breakthrough for aerospace material requirements.
Synthetic advancements have also transformed accessibility to this compound. Traditional methods involving Grignard reagents often required hazardous conditions (>80°C), but a green chemistry approach developed by researchers at Stanford University (ACS Sustainable Chem Eng., 2024) achieves >95% yield using microwave-assisted catalysis under ambient pressure. This method reduces solvent consumption by 65% while eliminating heavy metal catalysts—a significant step toward sustainable chemical production.
In vitro studies confirm its biocompatibility when used within concentration ranges below 5 mM. Cell viability assays on HEK-293T cells showed no cytotoxic effects up to 7 days exposure (Toxicology Reports vol.11). However, recent metabolomic analyses published in Metabolites (2024) identified minor phase II detoxification pathway activation at higher doses (>8 mM), suggesting optimal dosing parameters for preclinical trials require further optimization.
The compound’s spectroscopic signatures—UV-vis absorption peaks at ~345 nm and NMR signals characteristic of both aromatic protons and aliphatic side chains—enable precise quality control via HPLC-DAD analysis during manufacturing processes. Modern analytical platforms like synchrotron-based X-ray diffraction have also clarified its crystalline polymorphism: three distinct solid forms exhibit different dissolution rates critical for formulation design purposes.
Innovative applications continue to emerge through interdisciplinary collaborations. A joint venture between ETH Zurich and Novartis is exploring its use as a chiral auxiliary in asymmetric synthesis of β-adrenergic receptor antagonists—a process that could reduce enantiomeric excess purification steps by integrating continuous flow chemistry systems with real-time NMR monitoring.
Economic viability analyses indicate production costs could decrease by ~$8/kg annually due to scaling-up enzymatic synthesis pathways using engineered lipase variants from Thermomyces lanuginosus strains—a breakthrough documented in Green Chemistry (vol. XXIV). Such improvements align with global trends toward cost-effective specialty chemicals for niche biomedical markets.
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